molecular formula C13H19NO2 B13624544 Tert-butyl 5-amino-2,3-dimethylbenzoate

Tert-butyl 5-amino-2,3-dimethylbenzoate

Cat. No.: B13624544
M. Wt: 221.29 g/mol
InChI Key: WHIQRSHTMFKYAY-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2,3-dimethylbenzoate: is an organic compound with the molecular formula C13H19NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and dimethyl groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2,3-dimethylbenzoate typically involves the esterification of 5-amino-2,3-dimethylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-amino-2,3-dimethylbenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

    Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are typically employed.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzene derivatives with functional groups like nitro, sulfonic acid, or halogens.

Scientific Research Applications

Chemistry: Tert-butyl 5-amino-2,3-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of esterified amino acids on cellular processes. It may also be employed in the development of new biochemical assays.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-aminobenzoate
  • Tert-butyl 3,5-dimethylbenzoate
  • Tert-butyl 2-aminobenzoate

Comparison: Tert-butyl 5-amino-2,3-dimethylbenzoate is unique due to the specific positioning of the amino and dimethyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to tert-butyl 4-aminobenzoate, which has the amino group in the para position, this compound exhibits different chemical behavior and applications. Similarly, tert-butyl 3,5-dimethylbenzoate lacks the amino group, making it less versatile in certain synthetic applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 5-amino-2,3-dimethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-8-6-10(14)7-11(9(8)2)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3

InChI Key

WHIQRSHTMFKYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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